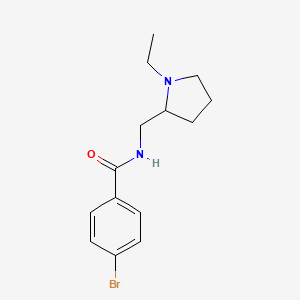

4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide

Description

Historical Development in Medicinal Chemistry Research

The exploration of benzamide derivatives in medicinal chemistry traces its origins to foundational studies in the 19th century. Benzamide itself, first crystallized by Friedrich Wöhler and Justus von Liebig in 1832, became a cornerstone for understanding molecular polymorphism and structural adaptability in organic compounds. This early work laid the groundwork for synthesizing substituted benzamides with tailored pharmacological properties. By the mid-20th century, researchers recognized the potential of benzamide scaffolds in modulating central nervous system (CNS) receptors, particularly dopamine receptors. For instance, remoxipride—a benzamide derivative—emerged as a selective dopamine D2 receptor antagonist for schizophrenia treatment before being withdrawn due to safety concerns. The structural evolution from simple benzamides to complex analogues like 4-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide reflects incremental innovations in optimizing receptor affinity and selectivity. The introduction of pyrrolidine moieties and halogen substituents, such as bromine, marked a strategic shift toward enhancing blood-brain barrier permeability and metabolic stability.

Scientific Significance in Drug Discovery Paradigms

This compound occupies a critical niche in modern drug discovery due to its dual structural features: a brominated aromatic core and a pyrrolidine-based side chain. The bromine atom at the para position of the benzamide ring enhances electron-withdrawing effects, potentially stabilizing receptor-ligand interactions through halogen bonding. Meanwhile, the 1-ethylpyrrolidin-2-ylmethyl group introduces conformational flexibility, enabling optimal spatial alignment with target binding pockets. This compound’s design aligns with contemporary strategies to develop CNS-active agents with reduced off-target effects. Precedents like BRL 34778, a selective dopamine D2 antagonist with a Ki of 2.14 nM, demonstrate how subtle modifications to benzamide derivatives can yield high-precision therapeutics. Such advancements underscore the compound’s relevance in addressing unmet needs in neuropsychiatric and neurodegenerative disorders.

Current Research Landscape and Opportunities

Recent studies have prioritized the synthesis and characterization of halogenated benzamide derivatives to explore their pharmacodynamic and pharmacokinetic profiles. A notable development is the optimization of pyrrolidine-containing intermediates, as exemplified by patented methods for N-methylpyrrolidine synthesis using 1,4-dichlorobutane and methylamine under mild conditions. These advances enable scalable production of precursors critical for compounds like this compound. Additionally, crystallographic analyses of benzamide polymorphs have revealed insights into molecular packing and stability, which inform formulation strategies for improved bioavailability. Current opportunities lie in leveraging computational modeling to predict receptor binding modes and in vivo metabolic pathways, thereby reducing empirical trial-and-error in lead optimization.

Structural Classification Within Benzamide Research

This compound belongs to the N-substituted benzamide class, characterized by an amide linkage between a benzoic acid derivative and an amine-containing side chain. Its structure diverges from classical benzamides through two key modifications:

- Bromine Substituent : The para-bromo group enhances lipophilicity and influences electronic interactions with target proteins.

- Pyrrolidine-Ethyl Side Chain : The 1-ethylpyrrolidin-2-ylmethyl group introduces a chiral center and a constrained cyclic amine, which may reduce conformational entropy upon binding.

A comparative analysis with related compounds highlights these distinctions:

| Compound | Aromatic Substituent | Side Chain Structure | Primary Target |

|---|---|---|---|

| Remoxipride | Methoxy | Pyrrolidine-methyl | Dopamine D2 Receptor |

| 4-Bromo-N-ethylbenzamide | Bromo | Ethylamine | Undefined |

| Target Compound | Bromo | 1-Ethylpyrrolidin-2-ylmethyl | Dopamine D2 (Putative) |

This structural taxonomy underscores the compound’s unique position as a hybrid of halogenated aromatic systems and advanced amine functionalities.

Research Questions and Objectives

Key unresolved questions driving contemporary research include:

- How does the bromine substituent influence binding affinity compared to other halogens (e.g., chlorine or fluorine) in analogous benzamide derivatives?

- What role does the ethyl group on the pyrrolidine ring play in modulating metabolic stability and CNS penetration?

- Can computational methods accurately predict the conformational dynamics of the pyrrolidine-ethyl side chain during receptor engagement?

Primary objectives for future studies involve:

- Synthesizing and testing halogenated analogues to establish structure-activity relationships.

- Resolving the crystal structure of the compound to guide rational design.

- Evaluating in vitro selectivity profiles across dopamine receptor subtypes and off-target proteins.

By addressing these questions, researchers aim to unlock the compound’s full therapeutic potential while minimizing the risks of adverse effects observed in earlier benzamide-based therapies.

Properties

IUPAC Name |

4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O/c1-2-17-9-3-4-13(17)10-16-14(18)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJBVWOVCNSJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

Bromination of Benzamide: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Formation of Ethylpyrrolidine: Ethylpyrrolidine is synthesized separately through the reaction of pyrrolidine with ethyl bromide under basic conditions.

Coupling Reaction: The brominated benzamide is then coupled with the ethylpyrrolidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C14H19BrN2O

- Molecular Weight : 311.21746 g/mol

- CAS Number : 41757323

The structure consists of a bromine atom substituted on a benzamide core, with an ethylpyrrolidine group attached to the nitrogen atom of the amide. This configuration suggests potential interactions with various biological targets, making it a candidate for further research in drug development .

Medicinal Chemistry

4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide has shown potential in various therapeutic areas:

- Cancer Treatment : The compound may act as a selective inhibitor of MEK enzymes, which are implicated in several cancers, including breast and colon cancer. Its structure allows for interaction with kinase pathways that regulate cell proliferation .

- Neuropharmacology : Given its structural similarity to known neuroactive compounds, it may exhibit effects on serotonin receptors, indicating potential applications in treating anxiety or depression.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses. The bromine substitution in this compound could enhance its inhibitory effects on these enzymes, making it a candidate for anti-inflammatory therapies .

Case Studies

Several studies have explored the efficacy and mechanisms of action of this compound:

- Anticancer Activity : A study demonstrated that benzamide derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways. This suggests that this compound may have similar effects due to its structural features.

- Neuropharmacological Effects : Research focused on indoline derivatives has shown that modifications can significantly affect receptor binding affinities. This aligns with the hypothesis that this compound may influence neurotransmitter systems.

- Molecular Docking Studies : These studies provide insights into how this compound interacts with biological targets, revealing binding affinities that could inform further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Differs in the amine substituent (2-nitrophenyl vs. (1-ethylpyrrolidin-2-yl)methyl).

- Synthesis : Prepared by reacting 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile under reflux .

(b) 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

- Structure : Contains a pyridine ring and fluorine substituent.

- Synthesis : Derived from 4-bromo-3-fluorobenzoic acid and 6-methylpyridin-2-amine. Yield: 81% .

(c) 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide (Compound 8)

- Structure: Features a dihydroisoquinoline group instead of a simple benzene ring.

- Synthesis : Yield: 74.5%, characterized via $ ^1H $-NMR and ESI-MS .

- Key Differences: The dihydroisoquinoline moiety may enhance lipophilicity and CNS penetration compared to the bromobenzamide core.

Physicochemical and Spectroscopic Properties

- FT-IR Analysis : Benzamide derivatives exhibit characteristic peaks for C=O (~1650–1700 cm$ ^{-1} $) and N-H (~3300 cm$ ^{-1} $) stretching. Substituents like bromine or pyrrolidine alter absorption bands slightly .

(a) Levosulpiride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoyl benzamide)

(b) Anti-Cancer Derivatives

- Example : 4-Bromo-N-((4-methylquinazolin-2-yl)methyl)-N-(3,4,5-trimethoxyphenyl)benzamide (Compound 11c) shows in vitro anti-gastric cancer activity. The quinazoline and trimethoxyphenyl groups contribute to its efficacy .

- Comparison : The target compound lacks these substituents but may be optimized for anticancer activity by introducing heterocyclic moieties.

(c) DNA Gyrase Inhibitors

- SAR Note: Methyl or halogen substituents on the benzamide ring (e.g., 4-methyl in Compound 23) influence binding to hydrophobic pockets in DNA gyrase. The bromine in the target compound may similarly enhance interactions .

Tabulated Comparison of Key Compounds

Biological Activity

4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be described as follows:

- Core Structure : The compound features a benzamide moiety with a bromine substituent at the para position and an ethylpyrrolidine side chain.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Kinase Inhibition : Similar compounds have been identified as selective inhibitors of mitogen-activated protein kinase (MEK) pathways, which are crucial in cancer cell proliferation and survival. Inhibition of these pathways can reverse the transformed phenotype of cancer cells, reducing their ability to grow independently of external mitogens .

- Antimicrobial Activity : The compound may exhibit antimicrobial properties, analogous to other benzamide derivatives that have shown effectiveness against various bacterial strains. The presence of the pyrrolidine ring is thought to enhance lipophilicity, improving membrane penetration and bioactivity against pathogens .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound demonstrate significant anticancer activity. For instance, compounds with similar benzamide structures have shown potent inhibition against various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-N-(...) | MCF7 | 0.5 | MEK inhibition |

| 4-Bromo-N-(...) | A549 | 0.8 | EGFR inhibition |

| 4-Bromo-N-(...) | HCT116 | 1.2 | Apoptosis induction |

Antimicrobial Activity

In vitro studies have shown that related benzamide derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. These findings suggest that this compound may also possess similar antimicrobial properties .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural components:

- Bromine Substitution : The presence of a bromine atom at the para position on the benzamide ring enhances the compound's lipophilicity and biological activity.

- Pyrrolidine Ring : The ethylpyrrolidine side chain is crucial for binding affinity and selectivity towards specific biological targets, including receptors involved in cell signaling pathways.

- Amide Linkage : The amide functional group contributes to the stability and bioavailability of the compound, which is essential for its therapeutic potential.

Case Study 1: Cancer Treatment

A study evaluated the effects of a series of benzamide derivatives, including analogs of this compound, on tumor growth in xenograft models. Results indicated that these compounds significantly reduced tumor size and weight compared to control groups, demonstrating their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against drug-resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity, leading researchers to explore modifications in the side chains to enhance efficacy against resistant pathogens .

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide?

Answer: The synthesis typically involves coupling 4-bromobenzoic acid derivatives with a pyrrolidine-containing amine. A common approach uses amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents). For example:

- Step 1: React 4-bromobenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride.

- Step 2: Couple the acid chloride with (1-ethylpyrrolidin-2-yl)methanamine under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) to achieve >80% yield .

Q. How is the compound characterized structurally?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the presence of the bromobenzamide moiety (e.g., aromatic protons at δ 7.5–8.1 ppm) and pyrrolidine-ethyl substituents (e.g., methylene protons at δ 2.4–3.1 ppm) .

- X-ray Crystallography: Used to resolve the 3D structure, particularly the orientation of the bromine substituent and the ethyl-pyrrolidine sidechain. Monoclinic crystal systems (e.g., space group P2₁/n) are common for similar benzamides .

Q. What spectroscopic methods are used to assess purity?

Answer:

- HPLC-MS: Quantify purity (>95%) and detect byproducts (e.g., unreacted starting materials).

- FT-IR: Confirm amide C=O stretching (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Answer:

- Substituent Effects: Replacing the bromine atom with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility. The ethyl-pyrrolidine moiety improves membrane permeability due to its lipophilicity .

- SAR Studies: Comparative assays with analogs (e.g., 4-chloro or 4-fluoro derivatives) reveal that bromine’s size and electronegativity optimize target binding in antimicrobial screens .

Q. What biochemical pathways are implicated in its mechanism of action?

Answer:

- Enzyme Targeting: Similar benzamides inhibit bacterial acyl carrier protein synthase (AcpS) , disrupting fatty acid biosynthesis. The bromine atom may interact with hydrophobic pockets in the enzyme’s active site .

- Pathway Disruption: Inhibition of AcpS reduces malonyl-CoA utilization, stalling lipid metabolism and bacterial proliferation .

Q. How is the compound evaluated for antimicrobial activity?

Answer:

-

MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example:

Strain MIC (µg/mL) S. aureus 8–16 E. coli >64 Reduced activity in Gram-negative bacteria is attributed to outer membrane permeability barriers . -

Time-Kill Studies: Monitor bactericidal effects over 24 hours at 2× MIC concentrations .

Q. How are data contradictions resolved in SAR studies?

Answer:

- Crystallographic vs. Biochemical Data: If enzymatic assays conflict with docking predictions (e.g., bromine’s predicted binding vs. observed low activity), conduct mutagenesis studies to validate binding residues.

- Statistical Validation: Use multivariate analysis (e.g., PCA) to distinguish confounding factors (e.g., solubility vs. intrinsic activity) .

Methodological Challenges

Q. What strategies mitigate low solubility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.